

Application Notes and Protocols for CQ211 In Vivo Administration

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Compound of Interest

Compound Name: CQ211

Cat. No.: B15616704

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **CQ211**, a potent and selective R1OK2 inhibitor. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Quantitative Data Summary: In Vivo Dosage and Administration of CQ211

A summary of the reported in vivo dosage and administration schedule for **CQ211** is presented in the table below. This data is derived from a xenograft mouse model study utilizing the human gastric cancer cell line MKN-1.

Parameter	Details	Reference
Compound	CQ211	[1][2]
Animal Model	Female CB17-SCID mice (6-8 weeks of age)	[1]
Xenograft Model	Subcutaneous injection of MKN-1 human gastric cancer cells	[1][3]
Dosage	25 mg/kg	[1][2]
Administration Route	Intraperitoneal (i.p.) injection	[1][2]
Dosing Schedule	Once daily for 18 consecutive days	[1]
Reported Efficacy	30.9% Tumor Growth Inhibition (TGI)	[1]
Pharmacokinetics	Poor oral bioavailability (3.06%) and low maximum plasma concentration (Cmax) of 13 ± 5 ng/mL.[2]	

Experimental Protocols

In Vivo Antitumor Efficacy Study in an MKN-1 Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo antitumor efficacy of **CQ211** in a subcutaneous MKN-1 xenograft mouse model.

Materials:

- **CQ211**
- Vehicle for solubilizing **CQ211** (e.g., DMSO, PEG300, Tween80, saline)[4]
- MKN-1 human gastric cancer cell line[3]

- Female CB17-SCID mice (6-8 weeks old)[1]
- Sterile phosphate-buffered saline (PBS)
- Cell culture medium
- Syringes and needles for cell injection and drug administration
- Calipers for tumor measurement

Procedure:

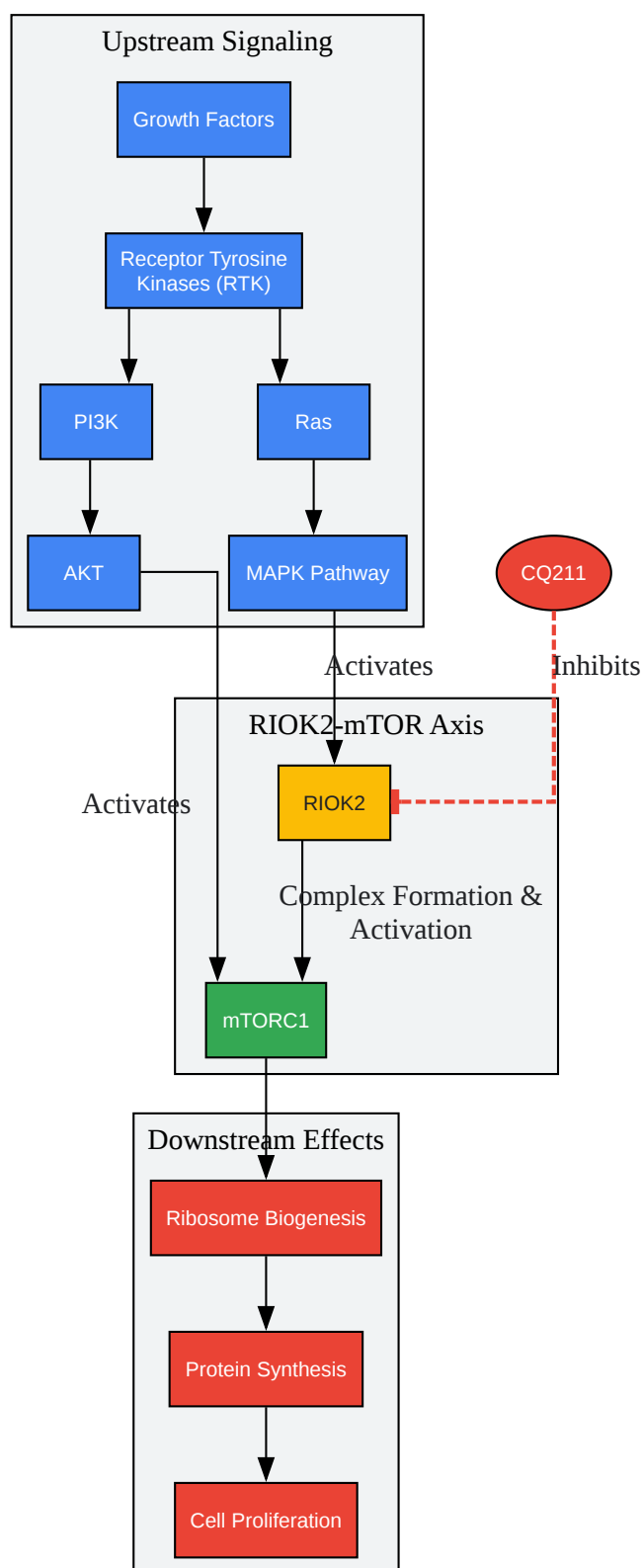
- Cell Culture and Preparation:
 - Culture MKN-1 cells in appropriate media and conditions until they reach the logarithmic growth phase.
 - Harvest the cells and resuspend them in sterile PBS at a concentration of 1×10^7 cells/mL.[5]
- Tumor Implantation:
 - Subcutaneously inject 100 μ L of the MKN-1 cell suspension (1×10^6 cells) into the flank of each mouse.[5]
- Tumor Growth Monitoring:
 - Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).[3]
 - Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. [6]
- Animal Grouping and Drug Administration:
 - Randomize the mice into treatment and vehicle control groups.
 - Prepare the **CQ211** formulation for intraperitoneal injection. A common formulation for small molecule inhibitors involves dissolving the compound in a vehicle such as a mixture

of DMSO, PEG300, Tween80, and saline.[4]

- Administer **CQ211** at a dose of 25 mg/kg via intraperitoneal injection once daily for 18 consecutive days.[1]
- Administer the vehicle solution to the control group following the same schedule.
- Monitoring and Endpoint:
 - Monitor the body weight of the mice regularly as an indicator of toxicity.[6]
 - Continue treatment and tumor measurement for the duration of the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Visualizations

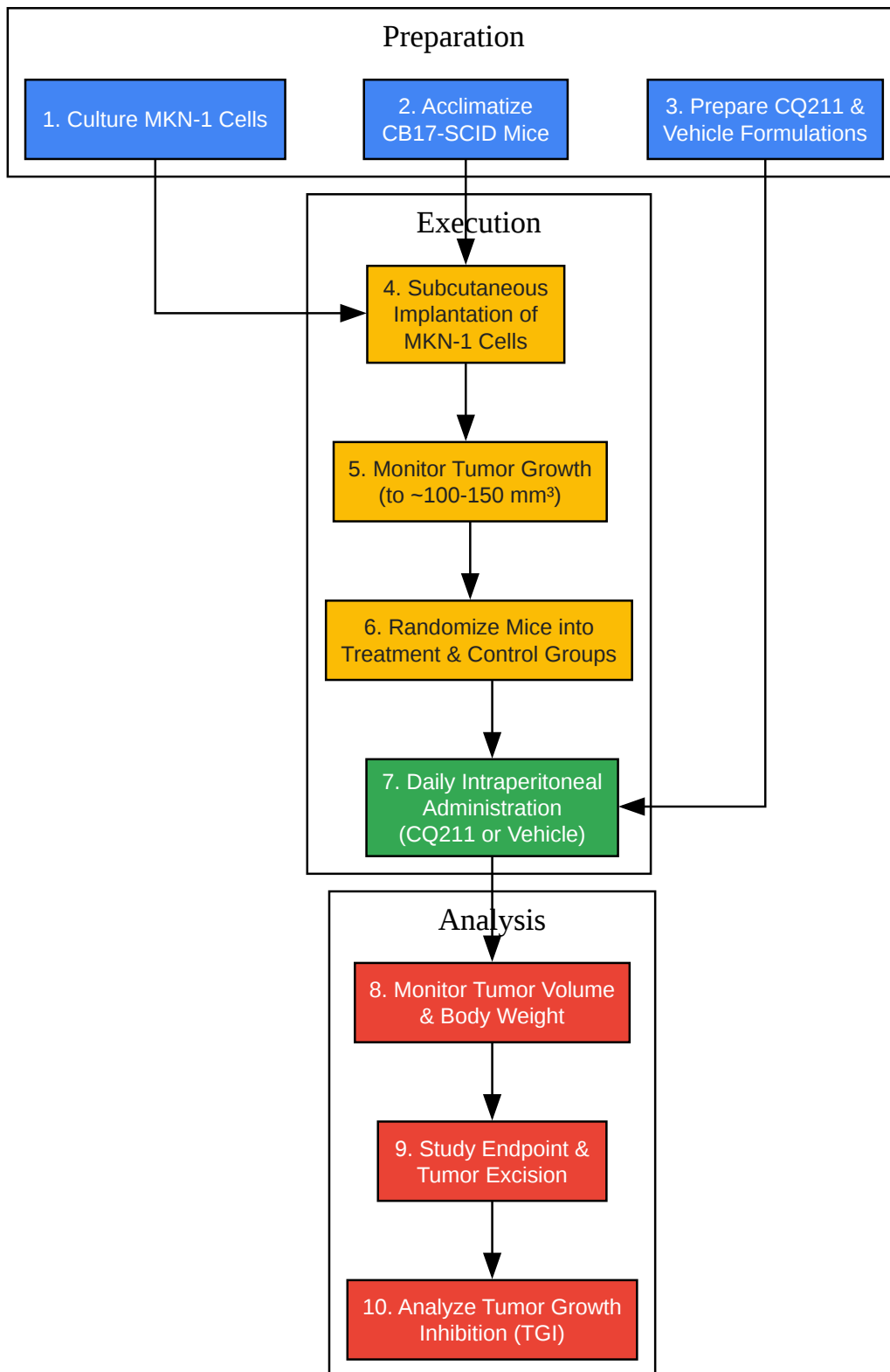
Signaling Pathway of R1OK2 Inhibition by CQ211



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Caption: RIOK2 signaling pathway and the inhibitory action of **CQ211**.

Experimental Workflow for In Vivo Efficacy Study of CQ211



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Caption: Experimental workflow for **CQ211** in vivo efficacy study.

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